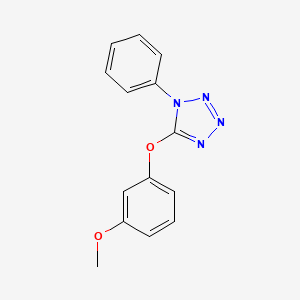

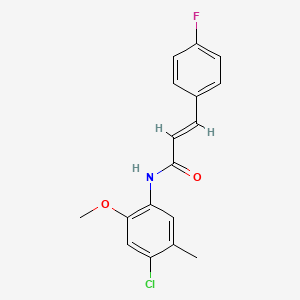

5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tetrazole derivatives, including 5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole, often involves strategies such as [3+2] cycloaddition reactions. These methods enable the construction of the tetrazole ring from azides and nitriles or similar precursors, offering pathways to a wide range of tetrazole-based compounds with diverse substituents. Although direct synthesis information for this compound was not found, related works suggest that modifications of the phenyl and methoxyphenoxy groups can be achieved through subsequent synthetic steps, following initial tetrazole formation (Guo, Antoulinakis, 2001).

Molecular Structure Analysis

Tetrazole derivatives, such as 5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole, exhibit interesting molecular structures characterized by their nearly planar tetrazole rings and the spatial arrangement of substituents, which can significantly impact their physical and chemical properties. X-ray crystallography studies of similar tetrazole compounds reveal that the tetrazole rings tend to be planar, with the substituents potentially affecting the overall molecular conformation and intermolecular interactions, such as hydrogen bonding patterns (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazoles are known for their reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions. The presence of substituents like the methoxyphenoxy group in 5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole may influence its reactivity, making it a potential candidate for further functionalization or participation in the synthesis of complex molecules. For example, tetrazoles can undergo photodecomposition, leading to the formation of carbodiimides, a reaction that showcases the diverse reactivity of tetrazoles under specific conditions (Alawode, Robinson, Rayat, 2011).

Aplicaciones Científicas De Investigación

Infrared Spectrum and UV-induced Photochemistry

The molecular structure, vibrational spectra, and photochemistry of 5-methoxy-1-phenyl-1H-tetrazole (a closely related compound) were thoroughly investigated using matrix isolation infrared spectroscopy and DFT calculations. UV irradiation of the compound in argon matrices induced unimolecular decomposition, leading to the production of methylcyanate and phenylazide. This study provides valuable insights into the photostability and photoreactivity of tetrazole derivatives, which are crucial for their application in photochemical syntheses and as potential photostabilizers in various materials (Gómez-Zavaglia et al., 2006).

Docking Studies and Crystal Structure of Tetrazole Derivatives

Research on tetrazole derivatives, including structural analysis through X-ray crystallography and molecular docking studies, has been conducted to understand their interaction with biological molecules. Although the specific compound 5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole was not directly studied, closely related derivatives were analyzed for their potential as cyclooxygenase-2 (COX-2) inhibitors. This approach can be applied to a wide range of tetrazole compounds, indicating their potential in medicinal chemistry for the design of new therapeutic agents (Al-Hourani et al., 2015).

Phenyl Ether Derivatives from Marine-derived Fungi

A study on phenyl ether derivatives isolated from the fungus Aspergillus carneus highlights the potential of tetrazole compounds in natural product research. While the specific compound of interest is not mentioned, the identification of structurally similar compounds with bioactive properties underscores the relevance of tetrazole derivatives in the discovery of new natural products with antioxidant activities. Such studies pave the way for further exploration of tetrazole-based compounds in pharmacology and biochemistry (Xu et al., 2017).

Synthesis and Characterization of Tetrazole Ligands

The synthesis and characterization of various 5-aryloxytetrazole ligands, including those with methoxyphenoxy groups, demonstrate the versatility of tetrazole compounds in coordination chemistry. These ligands were synthesized through reactions involving phenol derivatives, highlighting the potential for creating complex structures with diverse applications in material science and catalysis (Dadrass et al., 2011).

Propiedades

IUPAC Name |

5-(3-methoxyphenoxy)-1-phenyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-19-12-8-5-9-13(10-12)20-14-15-16-17-18(14)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXIUFJGXUDQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)